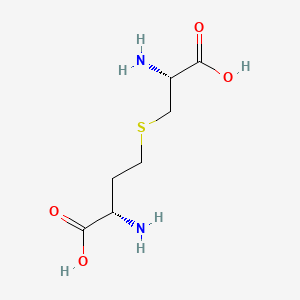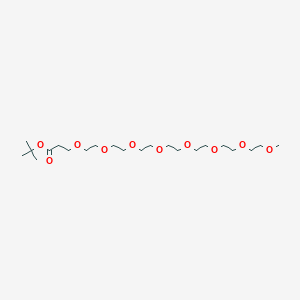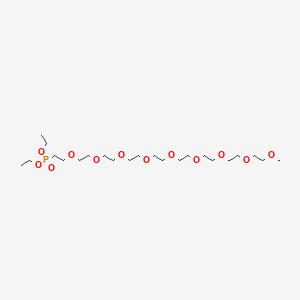
L-cystathionine
Vue d'ensemble
Description
La cystathionine est un composé intermédiaire dans la biosynthèse de la cystéine à partir de l'homocystéine. Elle est produite par la voie de la transsulfuration et est convertie en cystéine par l'enzyme cystathionine gamma-lyase. Ce composé joue un rôle crucial dans le métabolisme des acides aminés soufrés et est impliqué dans divers processus physiologiques .
Applications De Recherche Scientifique
Cystathionine has numerous applications in scientific research:
Mécanisme D'action
Target of Action
L-Cystathionine primarily targets two enzymes: cystathionine beta-synthase and cystathionine gamma-lyase . These enzymes play crucial roles in the transsulfuration pathway, which is responsible for the biosynthesis of cysteine from homocysteine .
Mode of Action
This compound is an intermediate in the transsulfuration pathway. It is generated from homocysteine and serine by the enzyme cystathionine beta-synthase . This compound is then converted into cysteine by the enzyme cystathionine gamma-lyase . The conversion of this compound to cysteine is a crucial step in the synthesis of sulfur-containing biomolecules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the transsulfuration pathway. This pathway is responsible for the de novo biosynthesis of cysteine in mammals . It consists of two enzymatic steps. In the first step, cystathionine beta-synthase diverts sulfur from the methionine cycle by condensing homocysteine with serine into this compound . In the second step, cystathionine gamma-lyase hydrolyses this compound into cysteine . Cysteine is essential for protein synthesis, biosynthesis of glutathione and taurine, redox regulation, and biogenesis of the gaseous signaling molecule hydrogen sulfide .
Pharmacokinetics
It is known that this compound is normally detected at very low levels in plasma . The level of this compound present reflects the activity of cystathionine beta-synthase and cystathionine gamma-lyase .
Result of Action
The conversion of this compound to cysteine has significant molecular and cellular effects. Cysteine is a crucial component of proteins and other important biomolecules. It plays a key role in maintaining the structural integrity of proteins through the formation of disulfide bonds . Additionally, cysteine is a precursor for the synthesis of glutathione, a major antioxidant in cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, in a cysteine-rich tumor microenvironment, cancer cells express high levels of cysteine transporters and the catabolism of cysteine is activated by the action of cystathionine beta-synthase . This suggests that the activity of this compound and its downstream effects can be modulated by the cellular environment.
Analyse Biochimique
Biochemical Properties
L-cystathionine is involved in several biochemical reactions, primarily within the transsulfuration pathway. It is synthesized from L-homocysteine and L-serine by the enzyme cystathionine β-synthase. This reaction requires pyridoxal phosphate as a cofactor. This compound is then cleaved by cystathionine γ-lyase to produce L-cysteine, which is a precursor for glutathione synthesis. The interactions of this compound with these enzymes are crucial for maintaining cellular redox balance and detoxifying harmful substances .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of L-cysteine, which is essential for the production of glutathione, a major antioxidant in cells. By contributing to glutathione synthesis, this compound helps protect cells from oxidative stress and maintain cellular homeostasis. Additionally, this compound has been shown to affect the expression of genes involved in the antioxidant response and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with specific enzymes and biomolecules. The binding of this compound to cystathionine γ-lyase facilitates its cleavage into L-cysteine, ammonia, and α-ketobutyrate. This reaction is essential for the production of L-cysteine, which is a precursor for glutathione synthesis. The regulation of these enzymatic reactions is crucial for maintaining cellular redox balance and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have demonstrated that the presence of this compound can have sustained effects on cellular function, particularly in maintaining redox balance and protecting cells from oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and redox balance. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have identified threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in the transsulfuration pathway, which converts L-methionine to L-cysteine. This pathway involves several enzymes, including cystathionine β-synthase and cystathionine γ-lyase. This compound interacts with these enzymes to facilitate the production of L-cysteine, which is essential for glutathione synthesis. The regulation of this pathway is crucial for maintaining cellular redox balance and detoxifying harmful substances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for biochemical reactions. The distribution of this compound within cells is essential for its role in the transsulfuration pathway and the production of L-cysteine .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells. The subcellular localization of this compound is crucial for its activity and function in the transsulfuration pathway and the production of L-cysteine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La cystathionine peut être synthétisée par thioalkylation de l'ester butylique de la N-butoxycarbonyl-L-tert-leucine, dérivé de la L-cystine, avec l'ester butylique de l'acide tert-butoxycarbonylamino-4-iodobutanoïque, dérivé de l'acide L-aspartique. Cette méthode implique des groupes protecteurs et une déprotection en une seule étape dans des conditions douces, conduisant à de la cystathionine de haute pureté .
Méthodes de production industrielle
La production industrielle de la cystathionine implique généralement des processus de fermentation. Les micro-organismes sont utilisés pour produire la cystathionine par la voie de la transsulfuration, où l'homocystéine et la sérine sont converties en cystathionine par l'enzyme cystathionine bêta-synthase .
Analyse Des Réactions Chimiques
Types de réactions
La cystathionine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La cystathionine peut être oxydée pour former de l'acide cystéine sulfinique.
Réduction : Elle peut être réduite pour former de la cystéine.
Substitution : La cystathionine peut participer à des réactions de substitution où le groupe amino est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants.
Réduction : Des agents réducteurs tels que le borohydrure de sodium.
Substitution : Divers nucléophiles peuvent être utilisés dans des conditions douces.
Principaux produits formés
Oxydation : Acide cystéine sulfinique.
Réduction : Cystéine.
Substitution : Divers dérivés substitués de la cystathionine.
Applications de la recherche scientifique
La cystathionine a de nombreuses applications dans la recherche scientifique :
Mécanisme d'action
La cystathionine exerce ses effets par son rôle dans la voie de la transsulfuration. Elle est synthétisée à partir de l'homocystéine et de la sérine par la cystathionine bêta-synthase, puis clivée en cystéine et en alpha-cétobutyrate par la cystathionine gamma-lyase. Cette voie est essentielle pour la régulation du métabolisme des acides aminés soufrés et la production de sulfure d'hydrogène, une molécule de signalisation gazeuse .
Comparaison Avec Des Composés Similaires
Composés similaires
Cystéine : Un acide aminé soufré produit à partir de la cystathionine.
Homocystéine : Un précurseur de la cystathionine dans la voie de la transsulfuration.
Méthionine : Un acide aminé essentiel qui peut être converti en homocystéine.
Unicité
La cystathionine est unique dans son rôle d'intermédiaire dans la voie de la transsulfuration, reliant la conversion de l'homocystéine en cystéine. Contrairement à la cystéine et à l'homocystéine, la cystathionine n'est pas incorporée dans les protéines, mais sert d'intermédiaire métabolique crucial .
Propriétés
IUPAC Name |
(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971384 | |
| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cystathionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
22 mg/mL | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56-88-2 | |
| Record name | Cystathionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystathionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-S-(2-amino-2-carboxyethyl)-L-homocysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTATHIONINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375YFJ481O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
312 °C | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)
